molecular formula C8H7NO2 B019356 2-Methylfuro[3,2-b]pyridin-3(2H)-one CAS No. 107096-03-7

2-Methylfuro[3,2-b]pyridin-3(2H)-one

Cat. No.: B019356
CAS No.: 107096-03-7
M. Wt: 149.15 g/mol
InChI Key: FGWMWBGVFNTLPU-UHFFFAOYSA-N
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Description

2-Methylfuro[3,2-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method starts with 7-chloro-6-nitrofuro[3,2-b]pyridine as the starting material. This compound undergoes nucleophilic substitution, followed by palladium on carbon reduction and cyclization reactions . The reaction conditions are generally mild, and the process yields high-purity products suitable for further applications.

Industrial Production Methods: For industrial-scale production, the synthesis method described above is optimized to ensure high yield and purity. The use of palladium on carbon as a catalyst and the controlled reaction conditions make this method suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuro[3,2-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

2-Methylfuro[3,2-b]pyridin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Methylfuro[3,2-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the catalytic domain of kinases, thereby inhibiting their activity. This interaction can lead to the modulation of various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison: 2-Methylfuro[3,2-b]pyridin-3(2H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methylfuro[3,2-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWMWBGVFNTLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618162
Record name 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107096-03-7
Record name 2-Methylfuro[3,2-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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